Ethyl 5-bromo-2-(propan-2-yloxy)pyridine-3-carboxylate
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Overview
Description
Ethyl 5-bromo-2-(propan-2-yloxy)pyridine-3-carboxylate is a chemical compound with the molecular formula C11H14BrNO3 and a molecular weight of 288.14 g/mol . It is also known by its IUPAC name, ethyl 5-bromo-2-isopropoxynicotinate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 5-bromo-2-(propan-2-yloxy)pyridine-3-carboxylate involves several steps. One common method includes the bromination of 2-(propan-2-yloxy)pyridine-3-carboxylate followed by esterification with ethanol . The reaction conditions typically involve the use of bromine as a brominating agent and a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Ethyl 5-bromo-2-(propan-2-yloxy)pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-bromo-2-(propan-2-yloxy)pyridine-3-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-(propan-2-yloxy)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to various biological molecules . The compound can inhibit or activate specific enzymes, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Ethyl 5-bromo-2-(propan-2-yloxy)pyridine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and biological activity.
Ethyl 5-fluoro-2-(propan-2-yloxy)pyridine-3-carboxylate:
Ethyl 5-iodo-2-(propan-2-yloxy)pyridine-3-carboxylate:
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse reactivity and applications in scientific research .
Properties
Molecular Formula |
C11H14BrNO3 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
ethyl 5-bromo-2-propan-2-yloxypyridine-3-carboxylate |
InChI |
InChI=1S/C11H14BrNO3/c1-4-15-11(14)9-5-8(12)6-13-10(9)16-7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
YXMHRBGLPBRYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)OC(C)C |
Origin of Product |
United States |
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